molecular formula C6H5F2N B146603 2,4-Difluoroaniline CAS No. 367-25-9

2,4-Difluoroaniline

Cat. No. B146603
CAS RN: 367-25-9
M. Wt: 129.11 g/mol
InChI Key: CEPCPXLLFXPZGW-UHFFFAOYSA-N
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Description

2,4-Difluoroaniline is a chemical compound that is part of the aniline family, characterized by the presence of two fluorine atoms attached to the benzene ring. While the provided papers do not directly discuss 2,4-difluoroaniline, they do provide insights into the synthesis and properties of related fluorinated aromatic compounds and amino acids, which can be informative for understanding the broader context of fluorinated chemistry.

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of fluorinated amino acids such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine involves a series of steps starting from a fluorinated carboxylic acid, followed by the formation of a chiral oxazoline and subsequent oxidative rearrangement to a dihydro-2H-oxazinone . Similarly, the synthesis of perfluoro-tert-butyl 4-hydroxyproline amino acids involves a Mitsunobu reaction, which is a key step in introducing a perfluoro-tert-butyl group . These methods highlight the complexity and precision required in synthesizing fluorinated compounds, which could be analogous to the synthesis of 2,4-difluoroaniline.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. For example, in the case of 2'-deoxy-2',4'-difluoroarabinose-modified nucleic acids, the introduction of fluorine at the 4' position induces a strong bias toward the North conformation of the sugar pucker, which is different from the typical South/East conformation steered by a 2'-βF . This demonstrates how fluorine substitution can affect the molecular conformation and, by extension, the properties of the molecule.

Chemical Reactions Analysis

Fluorinated compounds participate in various chemical reactions that are often unique due to the influence of fluorine. The gem-difluorination of methylenecyclopropanes (MCPs) leading to the synthesis of gem-difluorocyclobutanes is an example of a reaction that proceeds via a Wagner-Meerwein rearrangement, showcasing the reactivity of fluorinated intermediates under mild conditions . Additionally, the metalation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines shows regiocontrol by fluorine atoms during the synthesis of carboxylic derivatives, indicating the directing effect of fluorine in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts due to the high electronegativity and small size of fluorine. For instance, the incorporation of perfluoro-tert-butyl groups into amino acids results in distinct conformational preferences and sensitivity in 19F NMR, which can be exploited in probes and medicinal chemistry . The thermal stability and RNase H substrate activity of 2',4'-difluoroarabino-modified nucleic acids also illustrate the impact of fluorine on the stability and biological activity of these molecules .

Scientific Research Applications

Quantum Chemical Applications

Computational Studies and Non-Linear Optical (NLO) Applications 2,4-Difluoroaniline has been a subject of quantum chemical computational studies. Notably, its hyperpolarizability, frontier molecular orbital analysis, and NBO data have been analyzed using Density Functional Theories (DFT). The compound has shown promising potential for NLO applications due to its high chemical hardness, indicating stability, and significant electrophilicity index. This makes 2,4-difluoroaniline a noteworthy candidate in the field of non-linear optics (Antony Selvam et al., 2020).

Spectroscopic Analysis and Electronic Structure Studies

Vibrational Analysis and Spectroscopic Studies Comprehensive vibrational analysis of 2,4-Difluoroaniline has been performed using theoretical and experimental FTIR as well as FT-Raman spectral data. Such studies have been essential in understanding the effect of substituted F atoms on the aromatic ring. These investigations also extend to the analysis of geometrical and electronic structure, with recorded UV–Vis spectra providing insights into the electronic properties, such as frontier orbitals and band gap energies. Non-linear optical properties have been calculated, predicting the NLO behavior of the compound. Such studies contribute to a deeper understanding of the molecular properties of 2,4-Difluoroaniline (Pathak et al., 2014).

Environmental and Material Science Applications

Aerobic Biodegradation Performance 2,4-Difluoroaniline has been studied for its aerobic biodegradation performance. The biodegradability and dynamic analysis of this compound provide essential insights, especially when considering the treatment of fluoroanilines containing wastewater along with domestic sewage. Such studies are pivotal for environmental science, aiding in the development of effective biodegradation methods for potentially harmful compounds (Qi, 2007).

Ophthalmic Lens Polymer Additives The compound has been utilized in the manufacturing of functional ophthalmic lenses. When used as an additive, 2,4-Difluoroaniline contributes to the physical and optical characteristics of copolymerized ophthalmic lenses, particularly in UV-blocking applications. Such applications underscore the compound's relevance in material sciences, especially in the creation of specialized medical devices (No & Sung, 2014).

Safety And Hazards

2,4-Difluoroaniline is classified as a combustible liquid. It is harmful if swallowed and toxic in contact with skin. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of this compound should be in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2,4-difluoroaniline
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InChI

InChI=1S/C6H5F2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
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InChI Key

CEPCPXLLFXPZGW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1F)F)N
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Molecular Formula

C6H5F2N
Record name 2,4-DIFLUOROANILINE
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DSSTOX Substance ID

DTXSID6025064
Record name 2,4-Difluoroaniline
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Molecular Weight

129.11 g/mol
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Physical Description

2,4-difluoroaniline is a dark reddish-purple liquid. (NTP, 1992)
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Boiling Point

338 °F at 753 mmHg (NTP, 1992)
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Flash Point

145 °F (NTP, 1992)
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Solubility

10 to 50 mg/mL at 68.9 °F (NTP, 1992)
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Density

1.268 (NTP, 1992) - Denser than water; will sink
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Product Name

2,4-Difluoroaniline

CAS RN

367-25-9
Record name 2,4-DIFLUOROANILINE
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Melting Point

18.5 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A solution of 4.11g. (0.03 mole) of 2-fluorophenylazide in 81 ml. of cyclohexane was treated with 20 ml. of hydrogen fluoride. The reaction mixture was then shaken at room temperature for 24 hours, then cooled, vented, and rinsed from the bomb with two successive applications of 100 ml. of dichloromethane and then 100 ml. of water. The reaction mixture was then blown down under nitrogen, quenched in 75g. of ice, and rendered basic with KOH pellets. The reaction mixture was extracted with dichloromethane to yield 2.2g. (57%) of a brown-red fluid after drying over MgSO4. The 2,4-difluoroaniline structure of the final product was confirmed by IR, and the product had a b.p. of 90°-92° C. at 40 mm. Hg.
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Synthesis routes and methods II

Procedure details

hydrogenating the 2,4-difluoro-5-chloronitrobenzene with hydrogen in the presence of a hydrogenation catalyst to form 2,4-difluoroaniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Difluoroaniline
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Citations

For This Compound
703
Citations
CV Eadsforth, CJ Logan, BJ Morrison… - International archives of …, 1984 - Springer
Two possible methods for monitoring exposure to 2,4-difluoroaniline and 4-fluoroaniline have been investigated: measurement of methaemoglobin content in blood and measurement …
Number of citations: 18 link.springer.com
WC Huang, PS Huang, CH Hu, WB Tzeng - Spectrochimica Acta Part A …, 2012 - Elsevier
We applied the two-color resonant two-photon ionization and mass-analyzed threshold ionization techniques to record the vibronic and cation spectra of 2,4-difluoroaniline. The cation …
Number of citations: 22 www.sciencedirect.com
Z Yu, G Lu, J Chen, S Xie, W Su - Journal of Flow Chemistry, 2018 - Springer
An expeditious and highly efficient process for the synthesis of 1, 3-difluorobenzene via a continuous-flow reactor was developed. The main steps included diazotization of 2, 4-…
Number of citations: 11 link.springer.com
SK Pathak, NG Haress, AA El-Emam… - Journal of Molecular …, 2014 - Elsevier
Complete vibrational analysis of the fundamental modes of 2,3-Difluoroaniline and 2,4-Difluoroaniline has been carried out using theoretical and experimental FTIR as well as FT-…
Number of citations: 21 www.sciencedirect.com
LA Selvam, S Prathap, S Muthu, N Balamurugan… - Materials Today …, 2022 - Elsevier
… The results of the organic amine 2–4-difluoroaniline is analyzed and discussed using higher basis set 6-311++G(d, 2p). The energy gap between the HOMO and the LUMO of 2, 4-…
Number of citations: 2 www.sciencedirect.com
ZQ Zhao, XM Wei, XL Shen, G Abbas, R Fan, Y Jin - Biodegradation, 2021 - Springer
In this study, a distinct inoculum was investigated as an isolated variable within sequencing batch reactors via a comparison of the 4-fluoroaniline (4-FA) or 2,4-difluoroaniline (2,4-DFA) …
Number of citations: 2 link.springer.com
PJ Boogaard, GN Fokkema, GD Beulink… - Environmental …, 1994 - ehp.niehs.nih.gov
Exposure to 2,4-difluoroaniline (DFA) was monitored by GC-MS of DFA adducts bound to hemoglobin (Hb). In two studies, involving 20 and 16 workers potentially exposed to low …
Number of citations: 8 ehp.niehs.nih.gov
SE Hough, WR Hargrove Jr, PA Deck - Journal of Fluorine Chemistry, 2019 - Elsevier
Reactions of ortho-fluorinated anilines with stoichiometric Ti(NMe 2 ) 4 in mesitylene (typically for 23 h at 120 C) afforded moderate to high yields of the corresponding N,N-dimethyl-1,2-…
Number of citations: 2 www.sciencedirect.com
LM Weinstock, AM Demarco, RJ Tull… - Organic Preparations …, 1981 - Taylor & Francis
In connection with the synthesis of 2, 6-dichloro-4-nitrobenzamide we required large quantities of 1 as an intermediate. The published preparation of I y& dichlorination of pnitrotol~ ene…
Number of citations: 1 www.tandfonline.com
F Ling, S Li, J Wei, K Liu, Y Wang… - The Journal of Chemical …, 2018 - pubs.aip.org
Time-resolved photoelectron imaging is employed to investigate the relaxation dynamics of the lowest two excited electronic states S 1 (ππ*) and S 2 (π3s/πσ*) in 2, 4-difluoroaniline (…
Number of citations: 9 pubs.aip.org

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